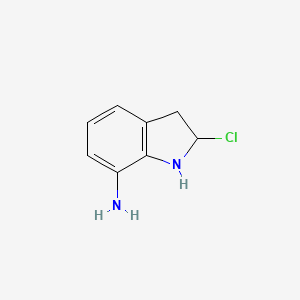

2-Chloro-2,3-dihydro-1H-indol-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

919522-70-6 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-2,3-dihydro-1H-indol-7-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2 |

InChI Key |

BJDFHQOEBDEUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2N)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Chloro 2,3 Dihydro 1h Indol 7 Amine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 2-Chloro-2,3-dihydro-1H-indol-7-amine provides a roadmap for its synthesis. The primary disconnections involve the carbon-chlorine bond at the C2 position, the carbon-nitrogen bond of the C7 amine, and the bonds forming the indoline (B122111) core itself.

Approaches to the Indoline Core Formation

The construction of the indoline scaffold is a foundational step. Modern synthetic chemistry offers several robust methods for forming this bicyclic system. One prominent strategy involves the cyclization of a suitably substituted aniline (B41778) precursor. For the target molecule, a plausible precursor would be a derivative of 2-ethylaniline, such as an N-protected 2-(2-haloethyl)-6-nitroaniline. An intramolecular nucleophilic substitution or a transition-metal-catalyzed cyclization, such as a palladium-catalyzed C-H activation/amination sequence, could then form the five-membered ring. researchgate.net

Another viable approach is the reduction of a corresponding indole (B1671886) derivative. For instance, a 7-nitroindole (B1294693) could be synthesized first, followed by reduction of both the pyrrole (B145914) ring and the nitro group to yield 7-aminoindoline. rsc.org Domino reactions, which form multiple bonds in a single pot, also present an efficient pathway, such as the reaction between a substituted pyridine (B92270) and an aldehyde to selectively generate azaindoline cores, a strategy that could be conceptually adapted. rsc.orgrsc.org

Strategies for Regioselective Installation of Chlorine and Amine Groups

Achieving the precise 2,7-disubstitution pattern on the indoline ring requires careful regiocontrol.

Installation of the 7-Amine Group: The most common strategy for introducing an amine group onto an aromatic ring is through the nitration of a precursor followed by reduction. The challenge lies in directing the nitration to the C7 position. The electronic properties of the indoline ring and any protecting group on the nitrogen atom heavily influence the site of electrophilic substitution. For example, studies on N-protected indolines have shown that nitration can be directed regioselectively to the C5 position using mild reagents like ferric nitrate (B79036). figshare.comtandfonline.com Achieving C7 selectivity would likely require a precursor with specific directing groups that favor substitution at that position, a significant synthetic challenge. An alternative route involves starting with a pre-functionalized benzene (B151609) ring, such as 3-nitrophenol, and building the indoline core onto it.

Installation of the 2-Chloro Group: Introducing a chlorine atom at the C2 position of an indoline is a non-trivial transformation. Direct chlorination of an unsubstituted indoline would likely lead to a mixture of products. A more controlled approach involves the use of a directing group on the indoline nitrogen. While much of the research focuses on the C2-chlorination of the less-saturated indole ring, the principles can be adapted. For example, a removable pyrimidyl group on the nitrogen has been shown to direct copper-mediated chlorination specifically to the C2 position of indoles using reagents like copper(II) chloride or para-toluenesulfonyl chloride (TsCl) as the chlorine source. researchgate.netrsc.orgrsc.org A plausible adaptation for the indoline core would involve protecting the nitrogen with a similar directing group, followed by electrophilic chlorination using a reagent like N-Chlorosuccinimide (NCS), a versatile and widely used chlorinating agent. isca.meresearchgate.net

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, a hypothetical forward synthesis can be proposed. This pathway would involve the initial synthesis of an N-protected 7-nitroindoline (B34716), followed by stereocontrolled chlorination at the C2 position, and concluding with the reduction of the nitro group and removal of the protecting group.

Stereocontrolled Synthesis of the this compound Skeleton

The introduction of the chlorine atom at the C2 position creates a chiral center, making stereocontrol a critical aspect of the synthesis. As there is no established method for the direct asymmetric chlorination of this specific substrate, strategies must be drawn from analogous transformations.

Two primary strategies for inducing stereocontrol are proposed:

Chiral Auxiliary Control: A chiral auxiliary, such as an enantiopure sulfinamide, could be attached to the indoline nitrogen. This auxiliary would create a chiral environment, forcing the chlorinating agent (e.g., NCS) to approach from one face of the molecule preferentially, thus leading to the formation of one diastereomer over the other. This strategy has been successfully applied in the asymmetric synthesis of 2-chloroaziridines from N-tert-butanesulfinyl imines. fao.org The auxiliary could then be removed in a subsequent step.

Chiral Catalysis: An alternative is the use of a chiral catalyst, such as a Brønsted acid or a Lewis acid. The catalyst could coordinate to the indoline substrate or the chlorinating agent, forming a transient chiral complex that dictates the stereochemical outcome of the reaction. This approach is exemplified by the catalytic asymmetric synthesis of vicinal chloroamines through the protonation of chloroenamines with a chiral phosphoric acid. nih.gov A photoenzymatic approach, using an evolved enzyme to control the stereochemistry of radical C-C bond formation to produce α-chloroamides, also highlights the potential of catalytic methods for such challenging transformations. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the key chlorination step is crucial for maximizing the yield and purity of the final product. A systematic study would involve screening various reagents, catalysts, solvents, and temperatures. A hypothetical optimization table for the N-protected 7-nitroindoline chlorination is presented below, illustrating the parameters that would be investigated.

| Entry | Chlorinating Agent (equiv.) | Catalyst/Auxiliary (mol%) | Solvent | Temperature (°C) | Yield (%) | ee/dr (%) |

| 1 | NCS (1.1) | None | CH₂Cl₂ | 25 | 40 | N/A |

| 2 | CuCl₂ (1.5) | None | DCE | 80 | 55 | N/A |

| 3 | NCS (1.1) | Chiral Auxiliary A (100) | THF | 0 | 75 | 85:15 dr |

| 4 | NCS (1.1) | Chiral Auxiliary A (100) | Toluene | -20 | 82 | 92:8 dr |

| 5 | NCS (1.1) | Chiral Acid Catalyst B (10) | CPME | -40 | 88 | 95% ee |

| 6 | TsCl (1.2) | Cu(OAc)₂ (20) / Chiral Ligand C (25) | Dioxane | 60 | 65 | 70% ee |

This table is illustrative and represents a potential optimization study. Auxiliary A could be a removable chiral group on the nitrogen, while Catalyst B and Ligand C represent potential chiral catalysts and ligands.

The data shows a logical progression where initial achiral methods give modest yields (Entries 1-2). The introduction of a chiral auxiliary significantly improves yield and introduces diastereoselectivity, which is further enhanced by lowering the temperature (Entries 3-4). Finally, a highly effective chiral catalyst provides the best combination of yield and enantioselectivity (Entry 5).

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles is essential for developing a sustainable synthetic route. numberanalytics.comnumberanalytics.com Several aspects of the proposed synthesis can be improved to reduce environmental impact.

Atom Economy: Utilizing catalytic methods, such as the proposed chiral acid catalysis for the chlorination step, is inherently greener than using stoichiometric chiral auxiliaries. rasayanjournal.co.in Domino or multicomponent reactions to build the indoline core would also increase atom economy. researchgate.net

Safer Reagents and Solvents: Traditional nitration often uses hazardous mixtures of nitric and sulfuric acids. The use of milder, solid nitrating agents like ferric nitrate represents a greener alternative. tandfonline.com Solvents like dichloromethane (B109758) (CH₂Cl₂) and dichloroethane (DCE) should be replaced with more environmentally benign options like cyclopentyl methyl ether (CPME) or 2-methyl-THF where possible. numberanalytics.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, particularly for steps like cyclization or catalyst-driven reactions. rasayanjournal.co.inresearchgate.net Performing reactions at ambient temperature, when feasible, is also a key goal.

Waste Reduction: The use of directing groups that must be added and later removed generates additional waste. Developing a catalytic system that avoids the need for such groups would be a significant advancement in sustainability. Furthermore, designing purification processes that avoid or minimize the use of column chromatography, for example through crystallization, would reduce solvent waste. rsc.org

Alternative and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like this compound. These methodologies focus on enhancing reaction efficiency, minimizing waste, and accessing novel chemical space.

Continuous flow chemistry has emerged as a superior alternative to batch processing for certain chemical transformations, offering enhanced safety, reproducibility, and scalability. The application of flow chemistry to the synthesis of halogenated indoline derivatives has been demonstrated, providing a strong precedent for its use in the production of this compound.

For instance, the synthesis of a 5-chloroindoline (B1581159) derivative has been successfully achieved using a continuous flow reactor. researchgate.netmdpi.com This approach offered a significant improvement in reaction rate and throughput compared to traditional batch methods, which often resulted in variable yields and required tedious chromatographic purification. researchgate.netmdpi.com In a typical setup, reagents are pumped through a heated reactor coil, allowing for precise control over reaction time and temperature, leading to a cleaner reaction profile and direct crystallization of the product from the output stream. researchgate.netmdpi.com

Adapting this methodology to the synthesis of this compound would likely involve the continuous chlorination of a suitable 2,3-dihydro-1H-indol-7-amine precursor. The precise control offered by flow chemistry could be particularly advantageous in managing the regioselectivity of the chlorination step, minimizing the formation of unwanted isomers.

Table 1: Comparison of Batch vs. Flow Synthesis for a Halogenated Indoline Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Sluggish | Rapid |

| Yield | Variable | Consistent and High |

| Purification | Tedious Chromatography | Direct Crystallization |

| Scalability | Limited | Readily Scalable |

| Safety | Handling of bulk reagents | Improved heat and mass transfer |

Photoredox catalysis and electrosynthesis represent cutting-edge, sustainable strategies for the formation of C-C and C-heteroatom bonds, which are central to the synthesis of indoline scaffolds. princeton.edu These methods often proceed under mild conditions and can offer unique reactivity compared to traditional thermal processes.

Photoredox Catalysis: The use of visible light in conjunction with a photosensitizer, such as ruthenium or iridium complexes, can facilitate the generation of radical intermediates that can undergo cyclization to form the indoline ring. chim.itunipv.it For example, nickel/photoredox dual catalysis has been employed for the highly regioselective synthesis of 3-substituted indolines. acs.org This approach is particularly adept at forming challenging C-sp3-N bonds, a key step in constructing the indoline core. acs.org The mechanism often involves a single-electron transfer (SET) process to generate a reactive radical that can be trapped intramolecularly. acs.org A similar strategy could be envisioned for the synthesis of precursors to this compound, where a suitably functionalized aniline derivative undergoes photoredox-mediated cyclization.

Electrosynthesis: Electrochemical methods provide an oxidant-free and often reagent-free approach to chemical transformations, relying on an electric current to drive reactions. rsc.orgrsc.org The electrochemical synthesis of indolines has been achieved through dehydrogenative [3+2] annulation reactions. rsc.orgresearchgate.net These methods have shown compatibility with a range of substituted alkenes, highlighting the potential for constructing highly functionalized indoline rings. researchgate.net The use of an electrochemical flow cell can further enhance the efficiency and scalability of these transformations. rsc.org For the synthesis of this compound, an electrochemical approach could be employed for either the key cyclization step or the chlorination of the indoline core, potentially offering a greener and more efficient synthetic route. researchgate.net

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic methods for the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, offer a powerful tool for accessing single enantiomers of complex structures like this compound.

A key strategy for obtaining chiral indolines is through the enzymatic resolution of a racemic mixture. For example, the enzymatic resolution of a chiral 2-hydroxy carboxylic acid, a potential precursor to a substituted indoline, has been demonstrated using an oxidase enzyme. acs.org Similarly, lipases have been used for the kinetic resolution of chiral alcohols that can be converted to the desired indoline enantiomers. thieme-connect.com In the context of this compound, a biocatalytic resolution of a chiral precursor, such as a chlorohydrin or a chiral amine, could be a highly effective strategy for obtaining the desired enantiomer.

Synthesis of Analogs and Isomers for Comparative Research

The synthesis of analogs and isomers of a target compound is crucial for understanding its structure-activity relationship (SAR) and for mechanistic studies. This includes positional isomers, stereoisomers, and isotopically labeled analogs.

Positional Isomers: The synthesis of positional isomers, where the chlorine atom is located at a different position on the indoline ring, is essential for comparative biological evaluation. The synthesis of 5-chloroindoline derivatives has been reported through the chlorination of N-acetylindoline with N-chlorosuccinimide. mdpi.com Similar strategies, employing different starting materials or directing groups, could be used to access other positional isomers, such as 4-chloro-, 5-chloro-, and 6-chloro-2,3-dihydro-1H-indol-7-amine.

Stereoisomers: As the 2-position of this compound is a stereocenter, the synthesis of its individual enantiomers is of significant interest. Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. The asymmetric lithiation of N-Boc-7-chloroindoline using a chiral ligand like (-)-sparteine (B7772259) has been shown to produce enantioenriched 2-substituted indolines. acs.org This method proceeds through a configurationally stable organolithium intermediate that reacts with electrophiles with high stereoselectivity. acs.org This strategy could be adapted to introduce the chloro group at the 2-position in a stereocontrolled manner.

The synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. For this compound, deuteration at specific positions on the indoline ring could provide valuable insights into its chemical reactivity and biological interactions.

The synthesis of deuterated indolines can be achieved by using deuterated starting materials or by employing deuterium exchange reactions. For example, a deuterated precursor could be carried through the synthetic sequence to yield the final deuterated product. Alternatively, selective H-D exchange reactions on the indoline core, potentially catalyzed by a metal or acid, could be employed. While specific methods for the deuteration of this compound are not extensively documented, the general principles of isotopic labeling are well-established and could be applied to its synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine

Reactions Involving the C2-Chlorine Moiety

The chlorine atom at the C2 position is situated on a saturated, five-membered heterocyclic ring, adjacent to both an aromatic ring and a secondary amine. This benzylic-like position enhances the reactivity of the C-Cl bond, making it susceptible to a variety of transformations typical for secondary alkyl halides.

The C2 carbon, bonded to an electronegative chlorine atom, is electrophilic and serves as a prime site for nucleophilic attack. These reactions typically proceed via an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The proximity to the benzene (B151609) ring can stabilize a potential carbocation intermediate, favoring an S(_N)1 pathway. Common nucleophiles can displace the chloride ion to form a new carbon-heteroatom or carbon-carbon bond.

While specific studies on this exact molecule are limited, analogous reactions with similar scaffolds suggest that a wide range of nucleophiles would be effective.

Table 1: Representative Nucleophilic Substitution Reactions at C2 Note: This table represents expected reactions based on general principles of organic chemistry, not necessarily experimentally verified outcomes for this specific compound.

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-2,3-dihydro-1H-indol-7-amine |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-methoxy-2,3-dihydro-1H-indol-7-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-2,3-dihydro-1H-indol-7-amine |

| Amine | Ammonia (NH(_3)) | 2,7-diamino-2,3-dihydro-1H-indole |

Reductive Dehalogenation and Hydrogenation Studies

Reductive dehalogenation is a fundamental process for removing halogen atoms. For 2-Chloro-2,3-dihydro-1H-indol-7-amine, this transformation would yield the parent 7-aminoindoline. This reaction is typically achieved through catalytic hydrogenation. libretexts.org In this process, the compound is treated with hydrogen gas (H(_2)) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO(_2)). libretexts.orgkhanacademy.org The reaction involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis, resulting in the cleavage of the carbon-chlorine bond and formation of a carbon-hydrogen bond. libretexts.org

This method is generally clean and efficient. The conditions for catalytic hydrogenation are typically mild and chemoselective, often leaving other functional groups, such as the C7-amine and the aromatic ring, intact.

Table 2: Common Conditions for Reductive Dehalogenation

| Reagent System | Solvent | Product |

|---|---|---|

| H(_2), Palladium on Carbon (Pd/C) | Ethanol or Methanol (B129727) | 2,3-dihydro-1H-indol-7-amine |

| Sodium borohydride (B1222165) (NaBH(_4)), NiCl(_2) | Methanol | 2,3-dihydro-1H-indol-7-amine |

Cross-Coupling Reactions and Organometallic Transformations at C2

The C2-chloro moiety can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures. mdpi.com

Suzuki-Miyaura Coupling: This reaction would involve coupling the C2 position with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position. The general mechanism involves oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Mizoroki-Heck Reaction: The Heck reaction couples the C2-chloroindoline with an alkene to form a substituted alkene product. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It proceeds through a catalytic cycle of oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org This would introduce a vinyl substituent at the C2 position.

Other Couplings: Analogous cross-coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are also mechanistically feasible at the C2 position, further highlighting the synthetic utility of the C-Cl bond. mdpi.comnih.gov

Table 3: Potential Cross-Coupling Reactions at C2 Note: This table represents potential transformations based on established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh(_3))(_4), K(_2)CO(_3) | 7-amino-2-phenyl-2,3-dihydro-1H-indole |

| Mizoroki-Heck | Styrene | Pd(OAc)(_2), P(o-tolyl)(_3), Et(_3)N | 7-amino-2-styryl-2,3-dihydro-1H-indole |

Reactions of the C7-Amine Functionality

The C7-amino group is a primary aromatic amine, a versatile functional group that readily undergoes reactions at the nitrogen atom. The lone pair of electrons on the nitrogen makes it nucleophilic, while the protons on the amine can be abstracted by a base.

The primary amine at C7 can be easily acylated or alkylated to introduce a wide variety of substituents.

Amidation and Acylation: The reaction of the C7-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding amide. youtube.com This reaction is a robust and widely used transformation. For instance, reacting the compound with acetyl chloride would yield N-(2-chloro-2,3-dihydro-1H-indol-7-yl)acetamide. The base is required to neutralize the HCl byproduct. youtube.com This type of acylation is well-documented for analogous structures like 7-aminocephalosporanic acid. nih.govresearchgate.net

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords stable sulfonamides, a common functional group in medicinal chemistry.

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging due to potential over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium cyanoborohydride (NaBH(_3)CN), provides a more controlled method for mono-alkylation.

Table 4: Representative Reactions of the C7-Amine

| Reaction Type | Reagent | Base/Conditions | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Triethylamine (Et(_3)N) | N-Acyl derivative |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-Sulfonyl derivative |

Formation of Diazo and Triazene Derivatives

As a primary aromatic amine, the C7-amino group can undergo diazotization upon treatment with nitrous acid (HNO(_2)), which is typically generated in situ from sodium nitrite (B80452) (NaNO(_2)) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.gov This reaction converts the amino group into a highly reactive diazonium salt (Ar-N(_2)Cl). researchgate.net

The resulting diazonium salt is a valuable synthetic intermediate:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or anilines, in azo coupling reactions to form intensely colored azo compounds (Ar-N=N-Ar'). researchgate.net This is the chemical basis for many synthetic dyes.

Triazene Formation: The diazonium salt can also be trapped with primary or secondary amines to form triazenes (Ar-N=N-NR'R''). Triazenes are stable compounds that can serve as protected forms of diazonium salts or be used in their own right in organic synthesis.

The synthesis of diazo compounds from primary amines is a well-established method in organic chemistry. nih.govimpactfactor.org

Table 5: Synthesis of Diazo and Triazene Derivatives from the C7-Amine

| Step | Reagent System | Intermediate/Product |

|---|---|---|

| Diazotization | NaNO(_2), HCl, 0-5 °C | 2-chloro-2,3-dihydro-1H-indol-7-yl diazonium chloride |

| Azo Coupling | Phenol, NaOH | (E)-2-chloro-7-((4-hydroxyphenyl)diazenyl)-2,3-dihydro-1H-indole |

Condensation Reactions with Carbonyl Compounds

The primary amine at the 7-position of this compound is a key site for nucleophilic attack, readily participating in condensation reactions with aldehydes and ketones. These reactions, typically catalyzed by a weak acid, proceed through the formation of an intermediate carbinolamine, which then dehydrates to yield an imine, also known as a Schiff base. libretexts.orgyoutube.comlibretexts.org The reaction is reversible and the pH must be carefully controlled; it is generally fastest around a pH of 5. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.org

General Reaction Scheme:

While specific studies on this compound are not extensively documented, the reactivity of the 7-amino group is analogous to other primary aromatic amines. For instance, reactions of various aminobenzaldehydes with indoles are known to undergo acid-catalyzed condensation. rsc.org Similarly, related structures like 2-chloroquinoline-3-carbaldehydes undergo condensation with hydrazines to form hydrazones, which can then react with other aldehydes. nih.gov These examples underscore the expected reactivity of the 7-amino group in this compound towards carbonyl compounds.

Transformations of the Indoline (B122111) Core

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is directed by the combined electronic effects of the substituents: the amino group at C7 and the dihydro-pyrrolo group. The amino group is a powerful activating group and an ortho-, para- director. The dihydro-pyrrolo group is also an activating, ortho-, para- directing group.

Given the positions of these groups, electrophilic attack is predicted to occur at the C4 and C6 positions, which are ortho to the C7-amino group and meta and para to the point of fusion, respectively. The directing effects are summarized in the table below.

| Position | Influence of C7-NH₂ | Influence of Dihydro-pyrrolo Ring | Overall Prediction |

| C4 | ortho (activating) | ortho (activating) | Highly Favored |

| C5 | meta (deactivating) | para (activating) | Possible |

| C6 | para (activating) | meta (deactivating) | Favored |

Therefore, substitution is most likely to occur at the C4 position, followed by the C6 position. This is consistent with the general principles of electrophilic aromatic substitution on substituted benzenes. masterorganicchemistry.comyoutube.com While specific EAS reactions on this compound are not detailed in the available literature, studies on related 7-aminoindoles show that they can undergo reactions typical of electron-rich arenes. nih.gov

Oxidation and Reduction Chemistry of the 2,3-dihydro-1H-indol-7-amine System

Oxidation: The indoline core is susceptible to oxidation to the corresponding indole (B1671886). This transformation results in the aromatization of the five-membered ring and is a common reaction for this heterocyclic system. Various oxidizing agents can be employed for this purpose. In a related context, acid-promoted reactions of indoles with aminobenzaldehydes can lead to annulation followed by spontaneous oxidation. rsc.org

Reduction: The chloro-substituent at the 2-position can potentially be removed via reductive dehalogenation. This is a common transformation for aryl and alkyl halides and can be achieved using various reducing agents, often with a metal catalyst. For example, photocatalyzed methods have been developed for the synthesis of substituted indolines, which tolerate aryl halides, suggesting that the chloro group might be stable under certain reductive conditions while other transformations occur. nih.govacs.orgablesci.com

Ring-Opening and Rearrangement Reactions

The indoline scaffold can undergo ring-opening or rearrangement reactions under specific conditions. For instance, acid-catalyzed reactions of indoles with primary aminobenzaldehydes have been shown to result in a facile indole ring-opening to form quinolines. rsc.orgrsc.org This process proceeds through the formation of an azafulvenium ion intermediate, which, after ring closure and subsequent proton transfer, aromatizes via ring-opening. rsc.org

Rearrangements such as the Claisen rearrangement are also known for related systems. Allyl aryl ethers can undergo a thermal rsc.orgrsc.org-sigmatropic rearrangement to form allylated phenols. byjus.comorganic-chemistry.orgyoutube.comyoutube.com While not directly applicable to the parent compound, derivatization of the 7-amino group into an allyl ether could potentially facilitate such a rearrangement. Other named rearrangements like the Beckmann and Hofmann rearrangements involve the transformation of oximes and amides, respectively, and could be envisioned following functionalization of the indoline core. byjus.com

Catalysis and Reaction Selectivity Studies

Metal-Catalyzed Transformations of this compound

The presence of both an aryl amine and a chloroalkane functionality makes this compound a candidate for various metal-catalyzed cross-coupling reactions. wiley.comwikipedia.org Palladium, nickel, and cobalt catalysts are commonly employed for such transformations. nih.govnih.gov

C-N Bond Formation: The primary amine at the C7 position can participate in palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl or alkylaryl amines. beilstein-journals.orgbeilstein-journals.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgnih.gov

C-C and C-Heteroatom Bond Formation: The chloro group at the C2 position, being on an sp³-hybridized carbon, can potentially undergo coupling reactions. However, the reactivity of such chloroalkanes is often lower than that of aryl halides. More commonly, related aryl halides (e.g., a bromo- or chloro-substituted aromatic ring) are used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgmdpi.com For instance, the Sandmeyer reaction can convert a 7-aminoindole into a 7-haloindole, which can then be used in metal-catalyzed coupling reactions. nih.gov

The table below summarizes potential metal-catalyzed reactions involving the functional groups of this compound, based on the reactivity of analogous compounds.

| Functional Group | Reaction Type | Catalyst System (Example) | Potential Product |

| C7-NH₂ | Buchwald-Hartwig Amination | Pd(OAc)₂ / Biarylphosphine Ligand | N-Aryl or N-Alkyl derivative |

| C2-Cl | Reductive Dehalogenation | Metal Hydride / Catalyst | 2,3-dihydro-1H-indol-7-amine |

| Aromatic Ring | C-H Functionalization | Palladium / Norbornene | Vicinal difunctionalized indoline |

It is important to note that the development of selective catalytic systems would be crucial to control the reactivity at the different sites of the molecule.

Organocatalytic Applications and Chirality Transfer

While direct organocatalytic applications of this compound have not been reported, the reactivity of related structures provides a strong basis for predicting its potential in this domain. The presence of both a chloro-substituent and an amino group on the dihydroindole ring system suggests that this molecule could participate in a variety of organocatalyzed reactions, potentially with a high degree of stereocontrol.

The 7-amino group is analogous to the 7-azaindoline moiety, which has been successfully employed as a directing group in a range of catalytic asymmetric reactions. mdpi.com This suggests that the amine functionality in this compound could act as a handle for coordination to a chiral catalyst, thereby facilitating enantioselective transformations at other positions of the molecule. For instance, in reactions involving 7-azaindoline amides, the nitrogen at the 7-position plays a crucial role in the formation of a chelated intermediate with a metal catalyst, which in turn controls the stereochemical outcome of the reaction. mdpi.comresearchgate.net A similar role could be envisaged for the 7-amino group in organocatalytic settings, where it might engage in hydrogen bonding or other non-covalent interactions with a chiral organocatalyst.

Furthermore, halogenated indoles have been shown to be effective substrates in organocatalytic reactions. For example, 6-chloro-substituted indoles have been successfully utilized in Friedel-Crafts alkylations, yielding products with high enantioselectivity. This indicates that the chloro-substituent at the 2-position of the dihydroindole ring would likely be well-tolerated in organocatalytic transformations and could even be a valuable feature for subsequent synthetic manipulations.

Based on these precedents, it is plausible that this compound could be a substrate in various organocatalytic reactions, including but not limited to:

Asymmetric Michael Additions: The indoline nitrogen could potentially participate in Michael additions to α,β-unsaturated carbonyl compounds, with a chiral catalyst ensuring enantioselectivity.

Mannich-type Reactions: The enamine character of the dihydroindole could be exploited in reactions with imines, catalyzed by a chiral Brønsted acid.

Friedel-Crafts Alkylations: The aromatic portion of the molecule could undergo enantioselective alkylation with suitable electrophiles under organocatalytic conditions.

The table below summarizes organocatalytic reactions performed on structurally related indole derivatives, providing a framework for potential applications of this compound.

| Reaction Type | Catalyst Type | Substrate Class | Key Finding |

| Asymmetric Aldol Reaction | Chiral Amine-Thiourea | 1H-pyrrole-2,3-diones | Synthesis of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with quaternary stereocenters. |

| Asymmetric Henry Reaction | Chiral Bifunctional Amine-Thiourea | 1H-pyrrole-2,3-diones | Formation of β-nitroalcohols with moderate to good enantioselectivity. |

| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoramide | Indol-2-yl carbinols and enamides | Synthesis of chiral 2-indole-substituted 1,1-diarylalkanes. nih.gov |

Mechanistic Studies of Observed Transformations

The mechanistic pathways for transformations involving this compound would be dictated by the interplay of its structural features: the saturated heterocyclic ring, the chloro substituent, and the aromatic amino group.

In hypothetical organocatalytic reactions, the mechanism of chirality transfer would likely involve the formation of a transient chiral species through the interaction of the substrate with the catalyst. For example, in an iminium-catalyzed reaction, the secondary amine of a chiral organocatalyst would react with an α,β-unsaturated aldehyde to form a chiral iminium ion. The indole nucleus of this compound would then act as a nucleophile, attacking the iminium ion in a stereocontrolled manner. The 7-amino group could play a secondary role in orienting the substrate within the catalyst's chiral pocket through hydrogen bonding.

The synthesis of related 2,3-dihydroindoles has been achieved through a domino-amination protocol involving the reaction of 2- or 3-chlorostyrene (B1584043) with amines in the presence of a strong base. This reaction is proposed to proceed through an aryne intermediate. While this is a synthetic route to the dihydroindole core, it provides insight into the potential reactivity of the chloro-substituted aromatic ring under basic conditions.

Mechanistic investigations into the prenylation of indoles have suggested that some reactions may proceed through an initial attack at the nucleophilic C3 position, followed by rearrangements. ingentaconnect.com While the C3 position in this compound is saturated, electrophilic attack at the aromatic ring is a plausible transformation. The regioselectivity of such a reaction would be influenced by the electronic effects of both the chloro-dihydro-pyrrolidine ring and the amino group. The amino group is an activating, ortho-, para-directing group, which would favor electrophilic substitution at the C6 and C4 positions of the benzene ring.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine and Its Derivatives

High-Resolution Mass Spectrometry and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of novel compounds, offering unparalleled accuracy in mass determination and elemental composition analysis. For a molecule such as 2-Chloro-2,3-dihydro-1H-indol-7-amine, HRMS is indispensable for confirming its identity and for studying its fragmentation behavior.

Precise Mass Determination and Elemental Composition Analysis

The theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ of this compound (C₈H₉ClN₂) can be calculated with high precision. This calculated mass is a critical parameter for its identification in a complex matrix. The presence of a chlorine atom results in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the M peak (due to the ³⁵Cl isotope). This isotopic signature is a key identifier for chlorine-containing compounds. miamioh.edu

Table 1: Theoretical High-Resolution Mass Spectrometry Data for [C₈H₉ClN₂ + H]⁺

| Adduct | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₀ClN₂⁺ | 169.0527 |

This table presents theoretical data calculated for this compound.

The elemental composition can be unequivocally determined by comparing the experimentally measured mass to the theoretical mass, with a mass accuracy typically within a few parts per million (ppm).

Fragmentation Pathway Elucidation and Structural Correlations

The study of fragmentation patterns in mass spectrometry provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be anticipated under electron ionization (EI) or collision-induced dissociation (CID). A primary fragmentation would likely involve the loss of the chlorine radical, a common pathway for chloro compounds. miamioh.edu Another significant fragmentation could be the cleavage of the C2-C3 bond in the dihydroindole ring, leading to the formation of stable radical cations.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 168/170 | [M]⁺ |

| 133 | [M-Cl]⁺ |

This table outlines hypothetical fragmentation data based on established principles for similar structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution and in the solid state.

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Complete Assignment and Stereochemistry

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, for instance, showing the correlation between the protons at C2 and C3 of the dihydroindole ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from the C2-H proton to C3a and C7a would confirm the ring junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the stereochemistry. For the chiral center at C2, NOESY would show through-space correlations between the C2 proton and adjacent protons, helping to establish their relative orientation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Position | Predicted ¹³C Shift | Predicted ¹H Shift (Multiplicity, J in Hz) |

|---|---|---|

| 2 | ~65 | ~5.0 (dd) |

| 3 | ~35 | ~3.0 (m), ~3.4 (m) |

| 3a | ~120 | - |

| 4 | ~125 | ~7.0 (d) |

| 5 | ~120 | ~6.8 (t) |

| 6 | ~115 | ~6.5 (d) |

| 7 | ~140 | - |

| 7a | ~145 | - |

| NH (indole) | - | ~4.0 (br s) |

This table contains predicted NMR data based on the analysis of structurally similar indole (B1671886) and indoline (B122111) derivatives. rsc.org

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes that are rapid on the NMR timescale at room temperature. For this compound, VT-NMR could be employed to study the puckering of the five-membered dihydroindole ring and the potential for restricted rotation around the C7-NH₂ bond. Lowering the temperature could lead to the decoalescence of signals, allowing for the determination of the energy barriers for these conformational interchanges.

Solid-State NMR for Polymorphic Studies and Amorphous Forms

Solid-State NMR (ssNMR) is a valuable technique for characterizing the structure of materials in the solid state, including crystalline polymorphs and amorphous forms. Different polymorphic forms of a compound can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. For this compound, ssNMR could be used to identify and characterize different solid forms, which can have significant implications for the material's physical properties.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of compounds. These techniques are sensitive to the vibrations of specific chemical bonds and functional groups, offering a molecular fingerprint. For this compound, the vibrational spectra are expected to be rich with information regarding its key functional groups: the secondary amine of the indoline ring, the primary amine on the aromatic ring, the carbon-chlorine bond, and the aromatic system itself.

Characteristic Group Frequencies and Band Assignments

The N-H stretching vibrations are particularly informative. The secondary amine (N-H) of the indoline ring and the primary amine (-NH2) at the 7-position are expected to appear in the 3500-3300 cm⁻¹ region. nih.gov Typically, the asymmetric and symmetric stretching modes of the primary amine will result in two distinct bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the dihydro-indole ring will appear just below 3000 cm⁻¹. nih.gov

The "fingerprint" region, below 1650 cm⁻¹, contains a wealth of structural information. The N-H bending vibrations (scissoring) of the primary amine are expected around 1650-1580 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce a set of bands between 1625 and 1400 cm⁻¹. The C-N stretching vibrations are more difficult to assign as they can couple with other vibrations but are generally found in the 1380-1260 cm⁻¹ range. nih.gov A crucial vibration for this molecule is the C-Cl stretch. The position of this band is sensitive to the substitution pattern but is typically observed in the 800-600 cm⁻¹ region.

A representative table of predicted vibrational frequencies, based on DFT calculations of similar chloro-amino-indoline structures, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H Stretch (asymmetric, -NH₂) | 3450 - 3500 | Primary Amine |

| N-H Stretch (symmetric, -NH₂) | 3350 - 3400 | Primary Amine |

| N-H Stretch (ring) | 3300 - 3350 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Dihydropyrrole Ring |

| N-H Bend (scissoring) | 1580 - 1650 | Primary Amine |

| Aromatic C=C Stretch | 1400 - 1625 | Benzene Ring |

| C-N Stretch | 1260 - 1380 | Amines, Indoline Ring |

| C-Cl Stretch | 600 - 800 | Chloroalkane |

This table is generated based on theoretical data from analogous compounds and serves as a predictive guide.

Conformational Analysis and Intermolecular Interactions

The dihydro-indole portion of the molecule is not planar, and thus the compound can exist in different conformations. The five-membered dihydropyrrole ring can adopt various puckered conformations, such as envelope or twist forms. Vibrational spectroscopy, in combination with computational modeling, can help to identify the most stable conformer in the gas phase or in solution. Different conformers may exhibit slight shifts in their vibrational frequencies.

Furthermore, IR spectroscopy is exceptionally sensitive to intermolecular interactions, particularly hydrogen bonding. In the solid state, the N-H groups of both the primary and secondary amines can act as hydrogen bond donors, while the nitrogen atoms and the aromatic π-system can act as acceptors. These hydrogen bonds lead to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands compared to the gas phase. The presence of strong hydrogen bonding in the solid state can be inferred from significant deviations between experimental spectra and theoretical spectra calculated from a single-molecule model. mdpi.com More sophisticated computational models incorporating multiple molecules can more accurately predict these shifts and provide insight into the nature of the intermolecular forces. mdpi.com

X-ray Crystallography and Single-Crystal Diffraction Studies

Solid-State Molecular Structure Determination

While a crystal structure for this compound has not been reported, the structure of a closely related derivative, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, provides significant insights into the core indoline geometry. researchgate.net In this related structure, the dihydro-indole ring system is, as expected, non-planar. The bond lengths and angles within the indoline core are consistent with those of other reported indole derivatives. mdpi.com

Based on this related structure, we can predict the approximate bond lengths and angles for this compound. The C-Cl bond length is expected to be in the range of 1.70-1.75 Å. The C-N bond lengths within the indoline ring would be typical for single bonds (approx. 1.45-1.50 Å), while the C-N bond of the 7-amino group would be shorter (approx. 1.36-1.40 Å) due to conjugation with the aromatic ring.

A hypothetical table of key crystallographic parameters, extrapolated from the analysis of 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, is shown below. researchgate.net

| Parameter | Expected Value |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c |

| C-Cl Bond Length | ~1.74 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.41 Å |

| Indoline C-N Bond Length | ~1.47 Å |

| Aromatic C-NH₂ Bond Length | ~1.38 Å |

This table is illustrative and based on data from a related compound. researchgate.net Actual values for the title compound may vary.

Crystal Packing Analysis and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal is governed by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. For this compound, the presence of both hydrogen bond donors (the two N-H groups) and acceptors (the two nitrogen atoms and the chlorine atom) suggests the formation of an extensive hydrogen-bonding network.

Chiroptical Spectroscopy (for enantiomerically enriched samples)

The chlorine atom at the C2 position of this compound makes this carbon a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-2-Chloro-2,3-dihydro-1H-indol-7-amine. When a sample is enriched in one of these enantiomers, it will be optically active and can be studied by chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

These techniques measure the differential absorption of left and right circularly polarized light. An ECD or VCD spectrum provides information about the absolute configuration (R or S) of the chiral molecule. The experimental spectrum is typically compared with theoretical spectra predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

While no specific chiroptical studies have been published for this compound, this remains a critical area for future research, especially if the compound or its derivatives are developed for applications where stereochemistry is crucial, such as in pharmacology. The combination of experimental chiroptical spectra with theoretical calculations would be the definitive method for establishing the absolute configuration of enantiomerically pure samples.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, or dichroism, provides information about the three-dimensional structure of the molecule, making it an invaluable tool for determining the absolute configuration of stereoisomers.

For a molecule like this compound, which possesses a stereocenter at the C2 position, CD spectroscopy could, in principle, be used to determine its absolute configuration, i.e., whether it is the (R)- or (S)-enantiomer. The process would typically involve the following steps:

Sample Preparation and Measurement : A solution of the enantiomerically pure or enriched sample of this compound would be prepared in a suitable transparent solvent. The CD spectrum would then be recorded over a range of wavelengths, typically in the ultraviolet (UV) region where the chromophores in the molecule absorb.

Analysis of Cotton Effects : The resulting CD spectrum would display positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the stereocenter.

Comparison and Correlation : The absolute configuration is often determined by comparing the experimental CD spectrum with that of a reference compound of a known absolute configuration and similar structure. Alternatively, the experimental spectrum can be compared with a theoretically calculated CD spectrum using quantum chemical methods. A good correlation between the experimental and calculated spectra would allow for the assignment of the absolute configuration.

Without experimental data, it is not possible to present a data table of the CD spectral properties for this compound. A hypothetical data table would include the wavelength of the Cotton effects (in nm) and their corresponding molar ellipticity values (in deg·cm²·dmol⁻¹).

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a chiral substance with respect to the wavelength of plane-polarized light. An ORD spectrum is a plot of this optical rotation versus wavelength.

Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules like this compound. The shape of the ORD curve, particularly in the region of an absorption band (anomalous dispersion or Cotton effect), is characteristic of the stereochemistry of the molecule.

The key features of an ORD study for this compound would involve:

Measurement : The optical rotation of a solution of an enantiomer of this compound would be measured at various wavelengths of light.

Plain vs. Anomalous Dispersion : Far from an absorption band, the ORD curve shows a gradual change in rotation with wavelength (plain curve). Near an absorption band, the curve will exhibit a peak and a trough, which constitutes a Cotton effect.

Octant Rule and Empirical Rules : For certain classes of compounds, empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect with the absolute configuration. For a molecule like this compound, a specific set of rules or a comparison with closely related, structurally defined compounds would be necessary.

As with CD spectroscopy, the absence of published research means no specific ORD data for this compound can be presented. A data table for ORD would typically list the wavelengths (in nm) and the corresponding specific or molar rotation values (in degrees).

Computational and Theoretical Chemistry Studies of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine

Electronic Structure Calculations and Quantum Chemical Characterization

Detailed investigations into the electronic properties of 2-Chloro-2,3-dihydro-1H-indol-7-amine are not present in the currently accessible body of scientific work. Such studies are crucial for understanding the molecule's reactivity, stability, and potential interactions.

No published studies employing Density Functional Theory (DFT) to optimize the geometry or calculate the electronic properties of this compound were found. DFT is a workhorse of computational chemistry, providing valuable insights into electron density, orbital energies, and other key electronic descriptors. Without this data, a quantitative understanding of its electronic nature remains speculative.

Similarly, high-accuracy energy calculations using ab initio methods, which are based on first principles of quantum mechanics, have not been reported for this specific compound. These methods are essential for obtaining precise energetic information, which is fundamental to predicting the molecule's thermodynamic and kinetic behavior.

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the literature. An MEP map is a vital tool for visualizing the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, known as its conformation, dictates many of its physical and biological properties. However, a formal conformational analysis of this compound has not been documented.

Without dedicated computational studies, the stable conformers of this compound and the energy barriers between them are unknown. Identifying the lowest energy conformations is the first step in understanding how the molecule exists and behaves in different environments.

The interplay of intramolecular forces, such as hydrogen bonding between the amine group and the chlorine atom or other parts of the molecule, as well as potential halogen bonding, would significantly influence its preferred conformation and reactivity. However, in the absence of specific research, any discussion on the role of these interactions would be purely conjectural.

Reactivity Predictions and Mechanistic Insights from Computational Models

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis of this compound would be invaluable for understanding its reactivity. This analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the presence of the electron-donating amino group and the electron-withdrawing chloro group would significantly influence the electron density distribution across the indoline (B122111) scaffold. A data table summarizing the HOMO-LUMO energies and their gap would provide quantitative insights into the molecule's kinetic stability and reactivity.

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling of transition states could elucidate the mechanisms of reactions involving this compound. For example, in reactions such as N-acylation or aromatic substitution, transition state theory calculations could identify the lowest energy pathways, determine activation energies, and predict reaction rates. This would be particularly useful in understanding how the chloro substituent at the 2-position influences the reactivity of the nearby amino group and the aromatic ring.

Computational Studies of Selectivity (Regio-, Chemo-, Stereoselectivity)

When this compound undergoes chemical reactions, questions of selectivity often arise. Computational studies could predict the regioselectivity of further substitutions on the benzene (B151609) ring, the chemoselectivity of reactions involving the amino group versus the aromatic ring, and the stereoselectivity of reactions at the chiral center created by the chloro substituent. Such predictive studies are crucial for designing efficient and selective synthetic routes to novel derivatives.

Molecular Dynamics Simulations and Interaction Studies

Simulation of Solvent Effects on this compound Conformation

Molecular dynamics (MD) simulations would provide a dynamic picture of how the conformation of this compound is influenced by its environment, particularly in different solvents. The puckering of the five-membered dihydroindole ring and the orientation of the chloro and amino substituents are likely to be sensitive to solvent polarity and hydrogen bonding capabilities. Understanding these conformational preferences is key to predicting its biological activity and reactivity in solution.

Ligand-Protein Docking and Interaction Analysis (Pre-clinical/Computational Focus)

Given that many indole (B1671886) derivatives exhibit biological activity, ligand-protein docking studies would be a critical step in exploring the potential of this compound as a therapeutic agent. By docking the molecule into the active sites of various protein targets, researchers could predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This computational screening could guide the selection of this compound for further experimental testing against specific biological targets. An interactive data table summarizing docking scores and key interacting residues for a set of hypothetical protein targets would be a valuable component of such a study.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its properties (QSPR) or biological activity (QSAR). The underlying principle is that the structural and physicochemical properties of a molecule, which can be calculated or computationally estimated, determine its behavior. nih.gov For a compound like this compound, a QSAR study could, for instance, predict its affinity for a specific biological target, while a QSPR study might predict properties like its solubility or boiling point.

The development of a QSAR or QSPR model involves several key steps:

Data Set Selection: A series of compounds with known activities or properties is required.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are generated for each compound in the series to represent its chemical information.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the activity or property.

Model Validation: The predictive power of the model is rigorously tested.

Given the novelty of this compound, a dedicated QSAR/QSPR study would likely involve its inclusion in a broader class of substituted indole or indoline derivatives to build a predictive model.

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. For this compound, a variety of descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived from the molecular formula. They include molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule. Examples include the Wiener index and Kier & Hall connectivity indices, which quantify molecular branching and complexity.

Geometrical Descriptors (3D): These are calculated from the three-dimensional coordinates of the atoms. They include molecular surface area, volume, and shape indices.

Electronic Descriptors: These descriptors are related to the electron distribution in the molecule and are often calculated using quantum mechanics. nih.gov They include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of lipophilicity, and polar surface area (PSA).

The following table provides a hypothetical set of calculated molecular descriptors for this compound. It is important to note that these are representative values and the actual calculated values may vary depending on the computational method and software used.

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| Constitutional | Molecular Weight | 182.64 g/mol | Overall size of the molecule. |

| Number of Heavy Atoms | 11 | A simple count of non-hydrogen atoms. | |

| Number of Aromatic Rings | 1 | Indicates the presence of an aromatic system. | |

| Topological | Wiener Index | 782 | Relates to the branching of the molecule. |

| Balaban's J Index | 2.89 | A measure of molecular shape. | |

| Geometrical | Molecular Surface Area | ~180 Ų | Influences interactions with other molecules. |

| Molecular Volume | ~160 ų | Represents the space occupied by the molecule. | |

| Electronic | Dipole Moment | ~2.5 D | Indicates the polarity of the molecule. |

| HOMO Energy | ~-8.5 eV | Related to the molecule's ability to donate electrons. | |

| LUMO Energy | ~-0.5 eV | Related to the molecule's ability to accept electrons. | |

| Physicochemical | LogP | ~2.3 | Predicts the molecule's partitioning between oil and water. |

| Polar Surface Area (PSA) | ~38.9 Ų | Influences membrane permeability. |

Once a comprehensive set of molecular descriptors is generated for a series of compounds including this compound, predictive models for chemical reactivity or binding affinity can be developed. These models are purely computational and rely on statistical methods to find a correlation between the descriptors and the observed activity. nih.gov

Predicting Chemical Reactivity:

The chemical reactivity of this compound can be predicted by examining its electronic descriptors. For instance, the energies of the HOMO and LUMO are crucial. A high HOMO energy suggests a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a low LUMO energy indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the indoline scaffold creates a unique electronic profile that would be a key determinant of its reactivity.

A predictive model for reactivity might take the form of a multiple linear regression (MLR) equation:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the statistical fitting process.

Predicting Binding Affinity:

To predict the binding affinity of this compound to a biological target, a QSAR model would be developed. This often involves more complex statistical methods like partial least squares (PLS) or machine learning algorithms such as support vector machines (SVM) or random forests.

The model would aim to correlate descriptors related to size, shape, hydrophobicity, and electronic properties with the binding affinity (often expressed as pIC50 or pKi). For example, a hypothetical QSAR model for binding affinity might reveal that:

A specific range of molecular weight and volume is optimal for fitting into the binding pocket of a receptor.

A certain degree of lipophilicity (logP) is required to cross cell membranes and reach the target.

The presence of the amino group as a hydrogen bond donor and the chlorine atom's influence on the electronic landscape are critical for specific interactions with amino acid residues in the binding site.

These computational models, once validated, can be used to virtually screen large libraries of related compounds to identify those with potentially higher activity, thus prioritizing synthetic efforts in drug discovery. nih.gov

Derivatization and Application of 2 Chloro 2,3 Dihydro 1h Indol 7 Amine As a Synthetic Scaffold

Synthesis of Diverse Analog Libraries based on the Indoline (B122111) Core

The functional handles on the 2-Chloro-2,3-dihydro-1H-indol-7-amine scaffold are ideal for the construction of large compound libraries, which are essential for screening and identifying molecules with desired properties. wikipedia.org

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of a multitude of compounds from a common core structure. wikipedia.org The 7-amino group of this compound is a prime site for diversification. Using parallel synthesis techniques, this amine can be readily reacted with a library of electrophilic building blocks, such as carboxylic acid chlorides, sulfonyl chlorides, or isocyanates, to generate extensive libraries of amides, sulfonamides, and ureas, respectively.

Solid-phase synthesis can further streamline this process. wikipedia.org The indoline scaffold could be anchored to a solid support, allowing for sequential reactions and purifications to build complexity before the final products are cleaved from the resin. wikipedia.org For instance, the 7-amino group can be acylated with a diverse set of acids, or alternatively, the indoline nitrogen could be functionalized, leading to N-substituted derivatives. This high-throughput approach enables the efficient creation of thousands of distinct molecules for biological screening or materials testing. wikipedia.org

Table 1: Hypothetical Parallel Synthesis Library from this compound This table illustrates a potential library of derivatives created by reacting the primary amine with various acyl chlorides.

| Reactant (R-COCl) | Product Name | Resulting Functional Group |

| Acetyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)acetamide | Aliphatic Amide |

| Benzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)benzamide | Aromatic Amide |

| Cyclohexanecarbonyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)cyclohexanecarboxamide | Cycloaliphatic Amide |

| Thiophene-2-carbonyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)thiophene-2-carboxamide | Heterocyclic Amide |

| 4-Nitrobenzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)-4-nitrobenzamide | Electron-Withdrawing Substituted Amide |

| 4-Methoxybenzoyl chloride | N-(2-chloro-2,3-dihydro-1H-indol-7-yl)-4-methoxybenzamide | Electron-Donating Substituted Amide |

Structure-Activity Relationship (SAR) Studies of Functionalized Indolines (focused on in vitro or theoretical correlations)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity. nih.govnih.gov For derivatives of this compound, SAR studies would focus on systematically modifying the scaffold and correlating these structural changes with in vitro activity, for example, against a specific enzyme or receptor. nih.gov

Key areas for modification include:

The 7-Amino Group: Acylation or sulfonylation with a wide range of substituents allows for the exploration of how size, lipophilicity, and electronic properties of the appended group affect activity. nih.gov For instance, studies on other heterocyclic scaffolds have shown that introducing specific aromatic or heterocyclic rings can lead to significant gains in potency through interactions with target proteins. nih.govacademie-sciences.fr

The Indoline Ring: Modifications to the indoline nitrogen (e.g., alkylation, arylation) or the aromatic ring (e.g., further halogenation or introduction of methoxy (B1213986) groups) can fine-tune the electronic and steric profile of the molecule. nih.gov

The C2-Chloro Group: Substitution of the chlorine atom with other groups could explore the impact of this position on binding and reactivity, although this would be a more synthetically challenging modification.

Theoretical docking and computational studies can complement in vitro screening by predicting how different analogs bind to a protein's active site, providing a rationale for observed SAR trends. acs.org For example, docking could reveal that a particular substituent on the 7-amide group forms a critical hydrogen bond or occupies a hydrophobic pocket within the target protein. nih.gov

Table 2: Hypothetical SAR Data for Indoline Derivatives Against a Target Kinase This table provides a conceptual example of how SAR data might be presented, correlating structural modifications with in vitro inhibitory activity.

| Compound ID | Modification at 7-position | Modification at N1-position | Hypothetical IC₅₀ (nM) |

| Base Scaffold | -NH₂ | -H | >10,000 |

| Deriv-01 | -NH-CO-CH₃ | -H | 8,500 |

| Deriv-02 | -NH-CO-Ph | -H | 1,200 |

| Deriv-03 | -NH-CO-(4-F-Ph) | -H | 450 |

| Deriv-04 | -NH-CO-(4-F-Ph) | -CH₃ | 980 |

| Deriv-05 | -NH-SO₂-Ph | -H | 2,100 |

| Deriv-06 | -NH-SO₂-(4-Cl-Ph) | -H | 750 |

Incorporation of this compound into Complex Molecular Architectures

The unique reactivity of this compound makes it an excellent component for constructing more intricate and larger molecular structures, such as fused heterocycles and macrocycles.

Multi-Component Reactions Utilizing the Indoline Amine

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govrsc.org The 7-amino group of the title compound can serve as the amine component in several well-known MCRs.

For example, in an Ugi four-component reaction , the indoline amine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures. This approach allows for massive diversity in the final products, as each of the four components can be varied independently. Similarly, the amine could participate in Passerini-type reactions or be used to construct novel indole-fused heterocycles. nih.govrsc.org Such strategies are powerful tools in drug discovery for creating new chemical entities from simple building blocks. nih.gov

Macrocyclization Strategies Involving the Compound

Macrocycles are of great interest in drug discovery as they often exhibit high affinity and selectivity for biological targets. nih.govrsc.org The this compound scaffold can be incorporated into a linear precursor designed for macrocyclization. The 7-amino group provides a convenient handle for this purpose.

Common macrocyclization strategies include:

Lactamization: The amine can be part of a linear peptide-like chain, and cyclization can be achieved by forming an amide bond between the 7-amino group and a terminal carboxylic acid under high-dilution conditions. uni-kiel.de

Ring-Closing Metathesis (RCM): The amine could be acylated with a precursor containing a terminal alkene. If another part of the molecule also bears a terminal alkene, RCM using a ruthenium catalyst can form the macrocycle. nih.gov

Click Chemistry: An azide-alkyne cycloaddition is a highly efficient and popular method for macrocyclization. nih.govresearchgate.net The indoline amine could be functionalized with an alkyne, while another position on the precursor molecule contains an azide (B81097), allowing for a copper- or ruthenium-catalyzed cyclization.

These strategies enable the synthesis of constrained cyclic structures where the indoline core is presented in a specific, pre-organized conformation, which can be advantageous for binding to biological targets. nih.gov

Application in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms in this compound (both the indoline nitrogen and the 7-amino group) are potential coordination sites for metal ions, making the scaffold a valuable platform for designing novel ligands for catalysis and coordination chemistry. youtube.com

By modifying the 7-amino group, a variety of ligand types can be synthesized. For instance, a Schiff base condensation with a pyridine-2-carboxaldehyde would yield a bidentate N,N-ligand. Subsequent reduction of the imine would produce a more flexible bidentate ligand. Extending this concept, reaction with a dialdehyde (B1249045) could lead to the formation of macrocyclic Schiff base ligands capable of encapsulating metal ions.

These indoline-based ligands can be used to create metal complexes with tailored electronic and steric properties. acs.org The choice of metal (e.g., Palladium, Copper, Cobalt, Rhodium) and the specific ligand architecture would determine the catalytic activity of the resulting complex. nih.govacs.org Potential applications for such catalysts include C-H activation, cross-coupling reactions, and asymmetric synthesis, where the chiral center at the C2 position of the indoline could potentially influence stereoselectivity. acs.orgacs.org

Table 3: Potential Ligand Types and Catalytic Applications This table outlines hypothetical ligand structures derived from the scaffold and their potential uses in catalysis.

| Ligand Type | Synthetic Modification | Potential Metal Complex | Potential Catalytic Application |

| Bidentate (N,N) | Reaction of 7-amine with 2-picolinaldehyde | Palladium(II), Copper(II) | C-C Cross-Coupling (e.g., Suzuki, Heck) |

| Bidentate (N,O) | Reaction of 7-amine with salicylaldehyde | Cobalt(II), Iron(III) | Oxidation Reactions |

| Pincer (N,N,N) | Multi-step synthesis involving two pyridine (B92270) arms | Rhodium(I), Iridium(III) | C-H Functionalization, Hydrogenation |

| Chiral Phosphine (B1218219) | Functionalization with a diphenylphosphine (B32561) moiety | Ruthenium(II), Rhodium(I) | Asymmetric Hydrogenation |

Chiral Ligand Synthesis from this compound

The general approach to designing chiral ligands from such a scaffold would involve the modification of the amino group at the 7-position or the nitrogen atom of the indoline ring. These modifications could introduce chiral auxiliaries or be designed to create bidentate or polydentate ligands. The presence of the chlorine atom at the 2-position could influence the steric and electronic properties of the resulting ligand, potentially impacting its coordination behavior and the stereoselectivity of the catalytic reactions it mediates.

A conceptual approach for the derivatization of this compound into a chiral ligand could involve the following steps: